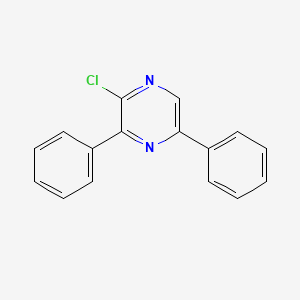
N-Acetyl-L-methionyl-L-methionyl-L-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-methionyl-L-methionyl-L-methionine is a tripeptide composed of three methionine residues, each acetylated at the N-terminus. Methionine is an essential amino acid that plays a crucial role in various metabolic processes. The acetylation of methionine enhances its stability and bioavailability, making this compound a compound of interest in biochemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-methionyl-L-methionyl-L-methionine typically involves the stepwise coupling of protected methionine residues. The process begins with the acetylation of L-methionine using acetic anhydride in the presence of a base such as pyridine. The acetylated methionine is then coupled with another protected methionine residue using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This process is repeated to add the third methionine residue, followed by deprotection to yield the final tripeptide.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified using chromatographic techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atoms in the methionine residues. Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reduction of oxidized methionine residues can be achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The acetyl group can be substituted with other acyl groups using acylation reagents like acyl chlorides or anhydrides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid, mild acidic or neutral pH.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), neutral to slightly basic pH.
Substitution: Acyl chlorides, anhydrides, basic conditions.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Regenerated methionine residues.
Substitution: Various acylated methionine derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-L-methionyl-L-methionyl-L-methionine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein synthesis and metabolism.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and its role in mitigating oxidative stress.
Industry: Utilized in the production of specialized peptides and as a stabilizing agent in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-methionyl-L-methionyl-L-methionine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as a scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage.
Protein Synthesis: As a methionine derivative, it plays a role in the initiation of protein synthesis by acting as a donor of the methyl group in methylation reactions.
Metabolic Pathways: Involved in the methionine cycle and transsulfuration pathway, contributing to the synthesis of cysteine and other sulfur-containing compounds.
Comparación Con Compuestos Similares
N-Acetyl-L-methionyl-L-methionyl-L-methionine can be compared with other similar compounds:
N-Acetyl-L-methionine: A simpler derivative with a single methionine residue, used for similar antioxidant and metabolic studies.
N-Acetyl-D-methionine: The D-isomer of N-Acetyl-L-methionine, with different stereochemistry and potentially different biological activity.
N-Acetyl-L-cysteine: Another acetylated amino acid with antioxidant properties, commonly used as a mucolytic agent and in the treatment of acetaminophen overdose.
Uniqueness: this compound is unique due to its tripeptide structure, which may confer enhanced stability and bioavailability compared to single amino acid derivatives. Its multiple methionine residues provide increased antioxidant capacity and potential for diverse biological activities.
Propiedades
Número CAS |
51529-37-4 |
|---|---|
Fórmula molecular |
C17H31N3O5S3 |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H31N3O5S3/c1-11(21)18-12(5-8-26-2)15(22)19-13(6-9-27-3)16(23)20-14(17(24)25)7-10-28-4/h12-14H,5-10H2,1-4H3,(H,18,21)(H,19,22)(H,20,23)(H,24,25)/t12-,13-,14-/m0/s1 |
Clave InChI |
YHNYGBLOVXGUIK-IHRRRGAJSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O |
SMILES canónico |
CC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


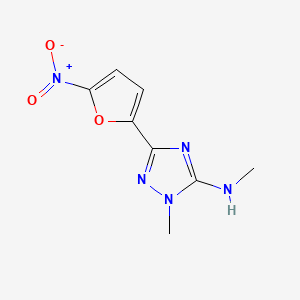
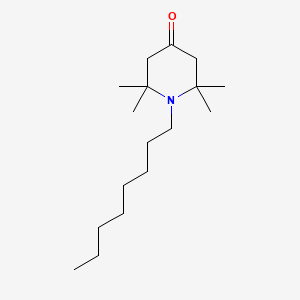
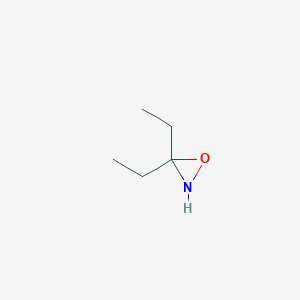
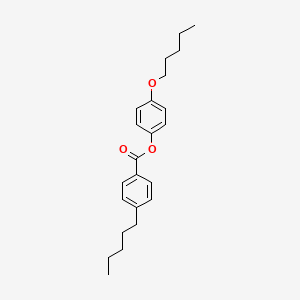

![1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-](/img/structure/B14655432.png)

![2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine](/img/structure/B14655437.png)

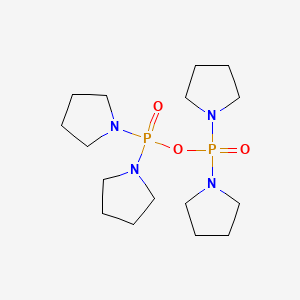

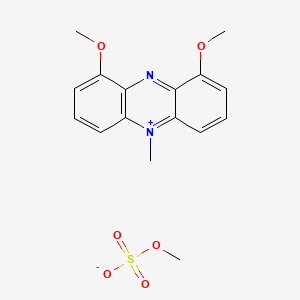
![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
